4-Chloropyridine-3-sulfonic acid

説明

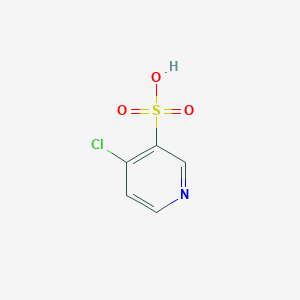

4-Chloropyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H4ClNO3S and a molecular weight of 193.61 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a chlorine atom at the 4-position and a sulfonic acid group at the 3-position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

4-Chloropyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. This method typically involves the following steps :

Diazotation: 3-aminopyridines are treated with nitrous acid to form diazonium salts.

Substitution: The diazonium salts are then reacted with sulfur dioxide and a suitable catalyst to replace the diazo group with a sulfonyl group, forming pyridine-3-sulfonyl chlorides.

Hydrolysis: The pyridine-3-sulfonyl chlorides are hydrolyzed to yield the corresponding sulfonic acids.

Another method involves the direct sulfonation of pyridines using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts . This method is more suitable for the synthesis of unsubstituted and monosubstituted pyridine-3-sulfonic acids.

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the above synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve large-scale production.

化学反応の分析

Types of Reactions

4-Chloropyridine-3-sulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Coupling Reactions: Often require palladium catalysts and boron reagents under inert atmosphere conditions.

Major Products

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.

科学的研究の応用

Pharmaceutical Applications

4-Chloropyridine-3-sulfonic acid is primarily utilized as a precursor in the synthesis of various pharmaceuticals. Its derivatives exhibit a range of pharmacological activities, including anti-inflammatory, antipyretic, cardiovascular, and hypoglycemic properties.

Synthesis of Sulfonamide Derivatives

One of the key applications of this compound is in the preparation of 4-chloropyridine-3-sulfonamide. This sulfonamide serves as a precursor for torasemide, a drug used to treat hypertension and edema by acting as a diuretic. The synthesis involves the chlorination of 4-hydroxypyridine-3-sulfonic acid, followed by reaction with phosphorus trichloride and chlorine gas under controlled conditions .

Table 1: Synthesis Pathway for Torasemide

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-Hydroxypyridine-3-sulfonic acid + PCl + Cl | Reflux at 77°C | 4-Chloropyridine-3-sulfonamide |

| 2 | 4-Chloropyridine-3-sulfonamide + Ammonium Hydroxide | Stirring at room temperature | Torasemide |

Anti-inflammatory and Cardiovascular Drugs

Research indicates that derivatives of this compound can be developed into drugs with anti-inflammatory and cardiovascular effects. For instance, compounds derived from this sulfonic acid have been studied for their potential to manage conditions like diabetes and hypertension by modulating blood sugar levels and promoting diuresis .

Case Study 1: Development of Antihypertensive Agents

A study published in Arzneimittelforschung explored the synthesis of various chlorinated pyridine derivatives from this compound. The resulting compounds exhibited significant antihypertensive activity in animal models, demonstrating their potential as therapeutic agents for managing high blood pressure .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on evaluating the anti-inflammatory effects of sulfonamide derivatives synthesized from this compound. The study highlighted that these compounds could inhibit inflammatory pathways effectively, suggesting their utility in treating inflammatory diseases .

作用機序

The mechanism of action of 4-chloropyridine-3-sulfonic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The sulfonic acid group can form strong interactions with amino acid residues in the enzyme, while the chlorine atom may enhance binding affinity through hydrophobic interactions .

類似化合物との比較

Similar Compounds

4-Chloropyridine: Lacks the sulfonic acid group, making it less polar and less reactive in certain chemical reactions.

3-Sulfonylpyridine: Similar to 4-chloropyridine-3-sulfonic acid but without the chlorine atom, affecting its reactivity and applications.

4-Bromopyridine-3-sulfonic acid: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a sulfonic acid group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems, making it a valuable compound in various fields of research and industry.

生物活性

4-Chloropyridine-3-sulfonic acid is a significant compound in medicinal chemistry, known for its diverse biological activities and applications in pharmaceutical synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure : The molecular formula of this compound is . It features a pyridine ring substituted with a chlorine atom at the 4-position and a sulfonic acid group at the 3-position.

Synthesis Methods :

- Diazotation and Substitution : This method involves treating 3-aminopyridines with nitrous acid to form diazonium salts, which are then reacted with sulfur dioxide to introduce the sulfonyl group.

- Direct Sulfonation : Another method utilizes concentrated oleum at high temperatures (180-230°C) in the presence of mercury salts as catalysts to directly sulfonate pyridine derivatives .

This compound acts primarily as an intermediate in the synthesis of various pharmaceuticals, influencing several biochemical pathways:

- Anti-inflammatory and Antipyretic Effects : The compound is involved in the synthesis of drugs that exhibit anti-inflammatory properties, making it valuable in treating conditions like arthritis and other inflammatory diseases.

- Cardiovascular Applications : It plays a role in developing cardiovascular drugs, contributing to therapies aimed at managing heart diseases.

- Hypoglycemic Activity : Research indicates that derivatives of this compound can lower blood sugar levels, useful in diabetes management .

Biological Activity

The biological activity of this compound has been documented through various studies:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can lead to therapeutic effects against various diseases.

- Pharmaceutical Development : It serves as a precursor for synthesizing compounds like torasemide, which is used as a diuretic and has implications for managing hypertension and heart failure .

Study on Anti-inflammatory Properties

A study published in Arzneimittelforschung highlighted the synthesis of 4-chloropyridine-3-sulfonamide from this acid, demonstrating significant anti-inflammatory effects in animal models. The study showed that these compounds could reduce inflammation markers effectively compared to standard treatments .

Cardiovascular Drug Development

Research focusing on the cardiovascular implications of this compound derivatives revealed their effectiveness in lowering blood pressure and improving heart function. These findings suggest potential applications in developing new antihypertensive medications .

Comparative Analysis

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Anti-inflammatory, hypoglycemic | Precursor for pharmaceuticals |

| 4-Chloropyridine | Limited reactivity due to lack of sulfonic group | Less utilized in biological applications |

| 4-Bromopyridine-3-sulfonic Acid | Similar properties but different reactivity | Potentially less effective than chlorinated variant |

特性

IUPAC Name |

4-chloropyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUZNCDDZQWQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364881 | |

| Record name | 4-Chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51498-38-5 | |

| Record name | 4-Chloro-3-pyridinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51498-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural features of 4-Chloropyridine-3-sulfonic acid revealed by its crystal structure?

A1: The crystal structure of this compound reveals that the molecules form one-dimensional chains through N—H⋯O hydrogen bonds []. These chains are further linked together by weaker C—H⋯Cl hydrogen bonds, creating a two-dimensional network structure [].

Q2: How was this compound synthesized?

A2: The provided abstract states that this compound was synthesized by hydrolyzing 4-chloropyridine-3-sulfonamide in a dilute hydrochloric acid solution [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。